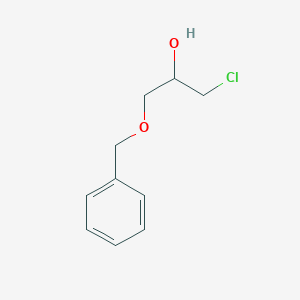
1-Benzyloxy-3-chloro-2-propanol
Vue d'ensemble
Description
1-Benzyloxy-3-chloro-2-propanol is an organic compound with the molecular formula C10H13ClO2. It is a chlorinated derivative of 1-benzyloxy-2-propanol and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
1-Benzyloxy-3-chloro-2-propanol can be synthesized through several methods:
Reaction of Epichlorohydrin with Benzyl Alcohol: This method involves the reaction of epichlorohydrin with benzyl alcohol under acidic conditions to yield this compound.
Reaction of Benzyl Glycidyl Ether with Hydrochloric Acid: Another method involves the reaction of benzyl glycidyl ether with hydrochloric acid, resulting in the formation of this compound with a yield of approximately 95%.
Analyse Des Réactions Chimiques
1-Benzyloxy-3-chloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 1-benzyloxy-2,3-propanediol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: Reduction of this compound can yield 1-benzyloxy-2-propanol.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1-Benzyloxy-3-chloro-2-propanol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 1-benzyloxy-3-chloro-2-propanol involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions, while the benzyloxy group can participate in various electrophilic reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Benzyloxy-3-chloro-2-propanol can be compared with similar compounds such as:
1-Benzyloxy-2-propanol: This compound lacks the chlorine atom and is less reactive towards nucleophiles.
3-Benzyloxy-1,2-propanediol: This compound has two hydroxyl groups instead of a chlorine atom, making it more hydrophilic and suitable for different applications.
The uniqueness of this compound lies in its combination of a benzyloxy group and a chlorine atom, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVYZMGZACQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399826 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-52-1 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)










![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)

